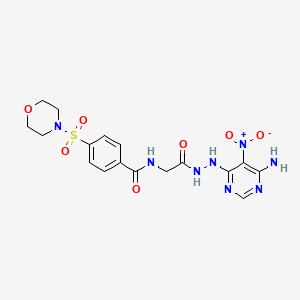

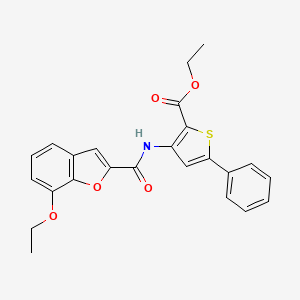

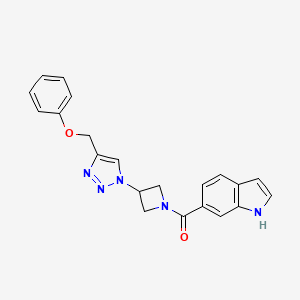

![molecular formula C18H13ClN4O2 B2985981 2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034395-89-4](/img/structure/B2985981.png)

2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds are known for their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods provide quick and multigram access to the target derivatives .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives have been analyzed using various techniques . For instance, the IR (ATR) values, melting point, and EI-MS of a related compound have been reported .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione belongs to the class of heterocyclic compounds known for their diverse pharmacological properties. Heterocyclic compounds like pyrazines and triazoles have been extensively studied for their synthesis methods and potential biological activities. Synthesis of such compounds often involves strategies like condensation of ortho-diamines with 1,2-diketones or the reaction of hydrazines with chalcone derivatives. These methods have enabled the development of compounds with significant bioactive properties, including antimicrobial, anticancer, and anti-inflammatory activities (Aastha Pareek and Dharma Kishor, 2015; Sheetal et al., 2018).

Pharmacological Applications

The core structure of this compound is related to pyrazine and triazole derivatives, which have shown a wide range of pharmacological activities. Pyrazine derivatives, in particular, have been recognized for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, and antidiabetic properties. These compounds are of great interest due to their potential in developing new therapeutic agents with broad-spectrum activity against various clinically significant organisms, including drug-resistant forms (S. Ferreira & C. Kaiser, 2012; M. Doležal & J. Zítko, 2015).

Triazole derivatives are another significant class of compounds with a broad range of biological activities, including antitumor, antimicrobial, and antiviral effects. These activities are attributed to the interaction of the pharmacophoric substituent and the multicyclic ring system with biological targets. The structural diversity of triazole derivatives allows for the development of compounds with specific biological activities and potential therapeutic applications (K. Pluta, Beata Morak-Młodawska, & M. Jeleń, 2011).

Wirkmechanismus

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit poly (adp-ribose) polymerase 1 (parp1) , a key enzyme involved in DNA repair and genomic stability .

Mode of Action

Based on the known activity of similar compounds, it may interact with its target enzyme, inhibiting its function and leading to an accumulation of dna damage in cancer cells . This could potentially lead to cell death, particularly in cells deficient in homologous recombination .

Biochemical Pathways

The compound likely affects the DNA repair pathway, given its potential inhibition of PARP1 . This could lead to an accumulation of DNA damage, disrupting normal cell function and potentially leading to cell death .

Pharmacokinetics

The unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .

Result of Action

The result of the compound’s action would likely be an accumulation of DNA damage in cells, potentially leading to cell death . This could have therapeutic implications, particularly in the treatment of cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2/c19-15-9-5-4-6-13(15)12-23-18(25)22-11-10-21(17(24)16(22)20-23)14-7-2-1-3-8-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVFERXJYOVQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

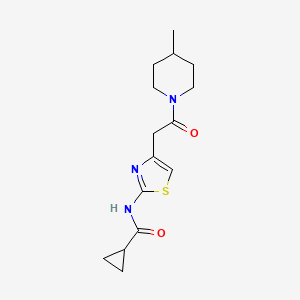

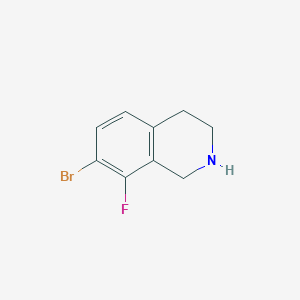

![5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)

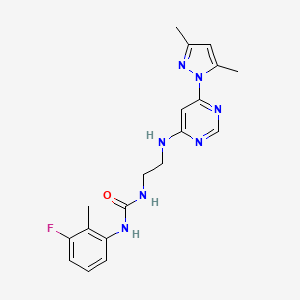

![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)

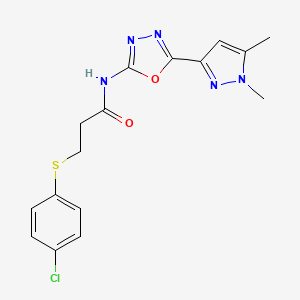

![N~4~-(2-furylmethyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2985908.png)

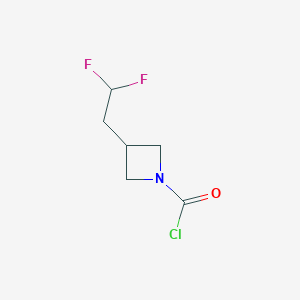

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2985918.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)